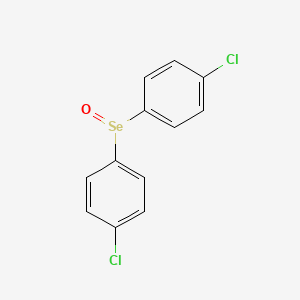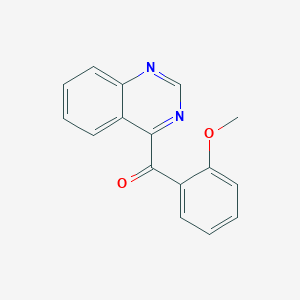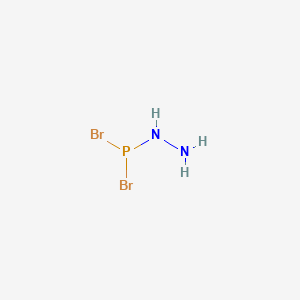![molecular formula C16H17ClS B14646679 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene CAS No. 54997-24-9](/img/structure/B14646679.png)
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group and a sulfanyl group attached to a 4-(propan-2-yl)phenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)benzene and 4-(propan-2-yl)thiophenol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM), and the reaction may be catalyzed by a base such as triethylamine.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloromethyl group, resulting in the formation of a benzyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: The sulfanyl group can form covalent or non-covalent interactions with target proteins.
Pathways: It may modulate specific biochemical pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Chloromethyl)-2-{[4-(methyl)phenyl]sulfanyl}benzene: Similar structure but with a methyl group instead of a propan-2-yl group.
1-(Chloromethyl)-2-{[4-(ethyl)phenyl]sulfanyl}benzene: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene is unique due to the presence of the propan-2-yl group, which may impart different chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
54997-24-9 |
|---|---|
Molekularformel |
C16H17ClS |
Molekulargewicht |
276.8 g/mol |
IUPAC-Name |
1-(chloromethyl)-2-(4-propan-2-ylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C16H17ClS/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12H,11H2,1-2H3 |
InChI-Schlüssel |
DCWDFDPVQMFTPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


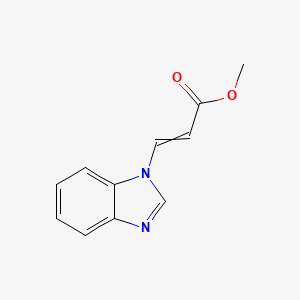

![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
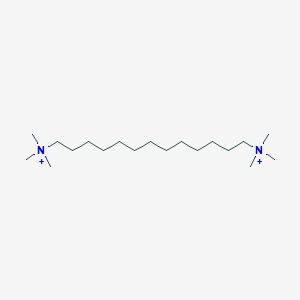
![1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]-4-fluorobenzene](/img/structure/B14646622.png)
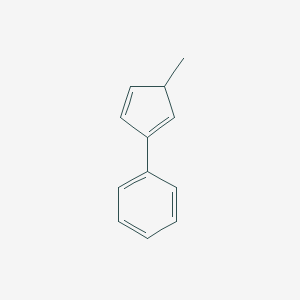
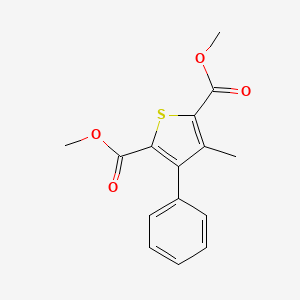
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
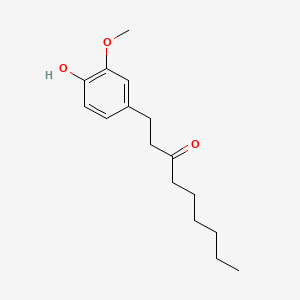
![1H-Imidazole-4-carboxaldehyde, 2-[(phenylmethyl)thio]-1-(2-propenyl)-](/img/structure/B14646656.png)
